(Z)-SU14813

Description

Properties

IUPAC Name |

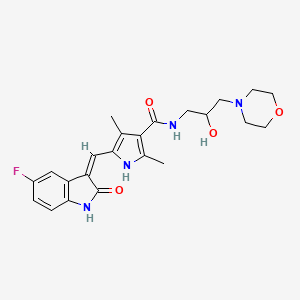

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/b18-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNPALGJUAXMMC-ZDLGFXPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Z)-SU14813: A Multi-Targeted Tyrosine Kinase Inhibitor Targeting VEGFR2 and PDGFRβ

(An In-Depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor properties. This technical guide delves into the core mechanism of action of this compound, with a specific focus on its inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ). By targeting these key drivers of tumor angiogenesis and growth, this compound presents a compelling therapeutic strategy in oncology. This document provides a comprehensive overview of its inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2, are central players in this process.[1][2][3][4] Similarly, the Platelet-Derived Growth Factor (PDGF) signaling pathway, particularly through PDGFRβ, is crucial for the recruitment and stabilization of pericytes, which support the newly formed vasculature.[5] The simultaneous inhibition of both VEGFR2 and PDGFRβ signaling pathways is a promising strategy to disrupt tumor angiogenesis more effectively.[5]

This compound, a small molecule inhibitor, has demonstrated potent inhibitory activity against a spectrum of RTKs, including VEGFR2 and PDGFRβ.[5][6][7][8][9][10][11][12] Its mechanism of action involves competing with ATP for the binding site in the catalytic domain of these kinases, thereby blocking downstream signaling cascades that lead to cell proliferation, migration, and survival.[5] This guide will provide a detailed examination of the molecular interactions and cellular consequences of this compound's activity on VEGFR2 and PDGFRβ.

Quantitative Inhibitory Activity

The potency of this compound against its target kinases has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a clear comparison of its activity against VEGFR2 and PDGFRβ.

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| VEGFR2 | Biochemical | 50 | [6][7][8][11][12] |

| VEGFR2 | Cellular (Phosphorylation) | 5.2 | [6] |

| PDGFRβ | Biochemical | 4 | [6][7][8][11][12] |

| PDGFRβ | Cellular (Phosphorylation) | 9.9 | [6] |

| VEGFR1 | Biochemical | 2 | [6][7][8][11][12] |

| c-Kit | Biochemical | 15 | [6][7][8][11][12] |

| c-Kit | Cellular (Phosphorylation) | 11.2 | [6] |

Table 1: Summary of this compound IC50 values against key receptor tyrosine kinases.

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of VEGFR2 and PDGFRβ, which in turn blocks the activation of their downstream signaling pathways.

Inhibition of VEGFR2 Signaling

Upon binding of its ligand, VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[3] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades that promote endothelial cell proliferation, migration, and survival.[1][2][3] this compound blocks this initial phosphorylation step, effectively shutting down these pro-angiogenic signals.

Inhibition of PDGFRβ Signaling

PDGF-BB binding to PDGFRβ induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling pathways such as the PI3K/Akt and MAPK pathways.[13] These pathways are critical for the proliferation and migration of pericytes and vascular smooth muscle cells.[14][15][16] By inhibiting PDGFRβ phosphorylation, this compound disrupts the recruitment of these essential supporting cells to the tumor vasculature, leading to vessel destabilization.

Experimental Protocols

The characterization of this compound's inhibitory activity relies on a series of well-established experimental protocols. The following sections provide detailed methodologies for key assays.

Biochemical Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified kinase domains.

Objective: To determine the IC50 value of this compound against purified VEGFR2 and PDGFRβ kinase domains.

Methodology:

-

Reagents: Purified recombinant kinase domains of VEGFR2 and PDGFRβ, biotinylated substrate peptide, ATP, this compound at various concentrations, kinase buffer, and a detection reagent (e.g., europium-labeled anti-phosphotyrosine antibody).

-

Procedure:

-

The kinase reaction is performed in a 96-well plate.

-

The kinase, substrate peptide, and varying concentrations of this compound are incubated in the kinase buffer.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period at a specific temperature, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET).

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Receptor Phosphorylation Assay

This cell-based assay assesses the ability of this compound to inhibit the phosphorylation of VEGFR2 and PDGFRβ in a cellular context.

Objective: To determine the cellular IC50 value of this compound for the inhibition of ligand-stimulated VEGFR2 and PDGFRβ phosphorylation.

Methodology:

-

Cell Lines: Use cell lines engineered to overexpress human VEGFR2 or PDGFRβ (e.g., porcine aortic endothelial cells or NIH-3T3 fibroblasts).[6]

-

Procedure:

-

Cells are seeded in 96-well plates and grown to sub-confluency.

-

The cells are serum-starved to reduce basal receptor phosphorylation.

-

Cells are pre-incubated with various concentrations of this compound.

-

The respective ligand (VEGF-A for VEGFR2, PDGF-BB for PDGFRβ) is added to stimulate receptor phosphorylation.

-

After a short incubation, the cells are lysed.

-

The level of phosphorylated receptor in the cell lysate is quantified using an enzyme-linked immunosorbent assay (ELISA) with antibodies specific for the phosphorylated form of the receptor.[5]

-

-

Data Analysis: The percentage of inhibition of receptor phosphorylation is calculated for each concentration of this compound, and the cellular IC50 value is determined.

Cell Proliferation/Survival Assay

This assay evaluates the functional consequence of inhibiting VEGFR2 and PDGFRβ signaling, which is the inhibition of cell proliferation and/or survival.

Objective: To measure the effect of this compound on the proliferation and survival of cells dependent on VEGFR2 or PDGFRβ signaling.

Methodology:

-

Cell Lines: Human umbilical vein endothelial cells (HUVECs) for VEGFR2-mediated effects, and NIH-3T3 cells overexpressing PDGFRβ for PDGFRβ-mediated effects.[5]

-

Procedure:

-

Cells are seeded in 96-well plates.

-

After attachment, cells are treated with a range of concentrations of this compound in the presence of the appropriate growth factor (VEGF-A or PDGF-BB).

-

Cells are incubated for a period of 48-72 hours.

-

Cell viability or proliferation is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.[5]

-

-

Data Analysis: The percentage of inhibition of cell proliferation/survival is calculated, and an IC50 value is determined.

Conclusion

This compound is a potent dual inhibitor of VEGFR2 and PDGFRβ, key mediators of tumor angiogenesis and growth. Its mechanism of action, centered on the blockade of receptor autophosphorylation and downstream signaling, has been extensively validated through a variety of biochemical and cellular assays. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. The ability of this compound to simultaneously target both the vascular endothelium and the supporting perivascular cells underscores its potential as a robust anti-cancer therapeutic. Further investigation into its in vivo efficacy and safety profile is warranted to fully realize its clinical potential.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleck.co.jp [selleck.co.jp]

- 13. diva-portal.org [diva-portal.org]

- 14. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development | PLOS Biology [journals.plos.org]

- 16. deepdyve.com [deepdyve.com]

(Z)-SU14813: A Technical Guide to Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target profile and kinase selectivity of (Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. This document details its inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Introduction

This compound is a potent, orally active small molecule inhibitor of multiple receptor tyrosine kinases.[1] It has demonstrated significant anti-angiogenic and antitumor activities in preclinical models.[2] This guide serves as a detailed resource for understanding the molecular basis of its action, crucial for its application in cancer research and drug development.

Target Profile and Kinase Selectivity

This compound exhibits a broad-spectrum inhibitory activity against several key RTKs implicated in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[2]

Biochemical Kinase Inhibition

The kinase inhibitory activity of this compound has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values against its primary targets and a selection of off-target kinases are summarized in the table below.

| Kinase Target | IC50 (nM) |

| Primary Targets | |

| VEGFR1 (Flt-1) | 2[3] |

| VEGFR2 (KDR/Flk-1) | 50[3] |

| PDGFRβ | 4[3] |

| c-Kit | 15[3] |

| FLT3 | Data not available in nM |

| Off-Target Kinases | |

| FGFR1 | >1000 |

| EGFR | >1000 |

| Src | >1000 |

| c-Met | >1000 |

Note: The IC50 values are indicative of the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Cellular Activity

In cellular assays, this compound effectively inhibits the phosphorylation of its target receptors, a critical step in the activation of downstream signaling pathways.

| Cellular Target | Cell Line | Cellular IC50 (nM) |

| VEGFR-2 | Porcine Aortic Endothelial Cells | 5.2[3] |

| PDGFR-β | Porcine Aortic Endothelial Cells | 9.9[3] |

| c-Kit | Porcine Aortic Endothelial Cells | 11.2[3] |

| FLT3-ITD | MV4-11 | Potent inhibition observed |

Signaling Pathways Targeted by this compound

This compound exerts its anti-angiogenic and anti-tumor effects by blocking the signaling cascades initiated by its primary kinase targets. The following diagrams illustrate the key signaling pathways inhibited by this compound.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed to determine the kinase selectivity and cellular activity of inhibitors like this compound.

Biochemical Kinase Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

-

Purified recombinant kinase (e.g., GST-tagged cytoplasmic domain)

-

Kinase-specific substrate

-

This compound (or other test compound)

-

ATP (radiolabeled or non-radiolabeled, depending on detection method)

-

Assay buffer

-

96- or 384-well microplates

-

Detection reagents (e.g., anti-phospho-specific antibody for ELISA)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Assay Setup: In a microplate, combine the purified kinase, its specific substrate, and the assay buffer.

-

Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, including:

-

ELISA: Using a phospho-specific antibody to capture and detect the phosphorylated substrate.

-

Radiometric Assay: Measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP or [γ-³³P]ATP into the substrate.

-

Fluorescence/Luminescence-based Assays: Utilizing changes in fluorescence or luminescence upon substrate phosphorylation.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Receptor Phosphorylation Assay (General Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a target receptor within a cellular context.

Materials:

-

Cell line expressing the target receptor (e.g., engineered cell line or endogenous expression)

-

Cell culture medium and serum

-

This compound (or other test compound)

-

Ligand for the target receptor (e.g., VEGF, PDGF)

-

Lysis buffer

-

Phosphatase and protease inhibitors

-

Microplates

-

ELISA kit or antibodies for detecting the phosphorylated and total receptor

Procedure:

-

Cell Culture: Seed the cells in a 96-well plate and allow them to adhere and grow.

-

Serum Starvation: To reduce basal receptor phosphorylation, incubate the cells in low-serum or serum-free medium for a period (e.g., 16-24 hours).

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound or DMSO for a defined time (e.g., 1-2 hours).

-

Ligand Stimulation: Add the specific ligand for the target receptor to stimulate its phosphorylation. Incubate for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Stop the stimulation by aspirating the medium and adding ice-cold lysis buffer containing phosphatase and protease inhibitors.

-

Quantification of Phosphorylation:

-

Sandwich ELISA: Use a capture antibody specific for the total receptor and a detection antibody specific for the phosphorylated form of the receptor.

-

Western Blotting: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total receptor.

-

-

Data Analysis: Normalize the phosphorylated receptor signal to the total receptor signal. Plot the percentage of inhibition of phosphorylation against the log of the this compound concentration to determine the cellular IC50 value.

Conclusion

This compound is a potent inhibitor of a clinically relevant set of receptor tyrosine kinases. Its ability to simultaneously block key pathways involved in tumor angiogenesis and proliferation underscores its potential as an anti-cancer agent. This technical guide provides a foundational understanding of its target profile, mechanism of action, and the experimental approaches used for its characterization, offering valuable insights for researchers in the field of oncology and drug discovery.

References

- 1. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

(Z)-SU14813: A Technical Overview of a Multi-Targeted Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activities of (Z)-SU14813, a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. The information presented herein is intended to support researchers and professionals in the fields of oncology, pharmacology, and drug development.

Chemical Structure and Nomenclature

This compound is a synthetic small molecule belonging to the indolinone class of compounds.

IUPAC Name: 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Chemical Structure:

(Note: The provided image is of Sunitinib, which has a similar core structure to SU14813. The key difference lies in the substituent on the pyrrole (B145914) ring.)

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by competitively inhibiting the ATP binding site of multiple receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Mast/stem cell growth factor receptor (KIT), and FMS-like tyrosine kinase 3 (FLT3).[1]

The following diagram illustrates the inhibitory action of this compound on key signaling pathways.

Caption: Inhibition of RTK signaling by this compound.

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound against various receptor tyrosine kinases. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit 50% of the kinase activity.

| Target Kinase | IC50 (nM) |

| VEGFR1 | 2 |

| VEGFR2 | 50 |

| PDGFRβ | 4 |

| KIT | 15 |

Data sourced from multiple studies.[2][3][4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Kinase Assay

This protocol outlines the general procedure for determining the in vitro kinase inhibitory activity of this compound.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against specific receptor tyrosine kinases.

Materials:

-

Recombinant human kinase enzymes (e.g., VEGFR2, PDGFRβ)

-

Substrate peptide (specific to each kinase)

-

ATP (Adenosine triphosphate)

-

This compound (in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

96-well microplates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the kinase enzyme, the substrate peptide, and the this compound dilution or vehicle control.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

-

Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Receptor Phosphorylation Assay

This protocol describes a method to assess the ability of this compound to inhibit the phosphorylation of its target receptors within a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting ligand-induced receptor phosphorylation.

Materials:

-

Cell line overexpressing the target receptor (e.g., NIH-3T3 cells transfected with VEGFR2)

-

Cell culture medium and supplements

-

Ligand for the target receptor (e.g., VEGF for VEGFR2)

-

This compound (in a suitable solvent, e.g., DMSO)

-

Lysis buffer

-

Phospho-specific antibodies for the target receptor

-

Total protein antibodies for the target receptor

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP)

-

Western blot or ELISA reagents

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Seed the cells in appropriate culture plates and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for a specified period (e.g., 4-24 hours) to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a defined time (e.g., 1-2 hours).

-

Stimulate the cells with the corresponding ligand for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

-

Wash the cells with cold phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration in each lysate.

-

Analyze the levels of phosphorylated and total receptor protein using either Western blotting or an enzyme-linked immunosorbent assay (ELISA).

-

Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.

-

ELISA: Use a sandwich ELISA format with a capture antibody for the total receptor and a detection antibody for the phosphorylated form.

-

-

Quantify the band intensities (Western blot) or the colorimetric/fluorometric signal (ELISA).

-

Normalize the phosphorylated receptor levels to the total receptor levels for each treatment condition.

-

Calculate the percentage of inhibition of ligand-induced phosphorylation for each concentration of this compound and determine the cellular IC50 value.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. SU14813 - Creative Enzymes [creative-enzymes.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-SU14813 (CAS Number: 627908-92-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It has demonstrated significant anti-angiogenic and anti-tumor activities in preclinical studies. This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics, mechanism of action, in-vitro and in-vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Core Properties of this compound

This compound, with the CAS number 627908-92-3, is a small molecule inhibitor belonging to the indolinone class of compounds.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | [1] |

| Synonyms | SU14813, SU-14813, SU 14813 | [1] |

| CAS Number | 627908-92-3 | [1] |

| Molecular Formula | C₂₃H₂₇FN₄O₄ | [1][2] |

| Molecular Weight | 442.48 g/mol | |

| Appearance | Solid | [3] |

| Solubility | Insoluble in EtOH and H₂O; ≥15.26 mg/mL in DMSO | |

| Canonical SMILES | CC1=C(NC(=C1C(=O)NC--INVALID-LINK--O)C)/C=C/3/C4=C(C=CC(=C4)F)NC3=O | [1] |

| InChIKey | CTNPALGJUAXMMC-PMFHANACSA-N | [1] |

Mechanism of Action: Inhibition of Key Signaling Pathways

This compound exerts its anti-tumor and anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and the formation of new blood vessels.[2][4] The primary targets of this compound are Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (c-Kit), and FMS-like Tyrosine Kinase 3 (FLT3).[2][4] By binding to the ATP-binding site of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling cascades.

Inhibition of VEGFR Signaling

VEGF and its receptors are key regulators of angiogenesis. This compound potently inhibits VEGFR-1 and VEGFR-2, leading to the suppression of endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.

Inhibition of PDGFR Signaling

PDGFRs are involved in cell growth, proliferation, and differentiation. Their inhibition by this compound can directly impact tumor cell proliferation and the function of pericytes that support tumor vasculature.

Inhibition of c-Kit Signaling

The c-Kit receptor is implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GIST). Inhibition of c-Kit by this compound can suppress the growth of tumors dependent on this signaling pathway.

Inhibition of FLT3 Signaling

Mutations in FLT3 are common in acute myeloid leukemia (AML). This compound inhibits both wild-type and mutated FLT3, suggesting its potential as a therapeutic agent for FLT3-driven hematological malignancies.

In-Vitro and In-Vivo Efficacy

The biological activity of this compound has been extensively characterized in a variety of preclinical models.

In-Vitro Activity

This compound demonstrates potent inhibitory activity against its target kinases in biochemical assays and inhibits cellular processes in various cell lines.

Table 2: Biochemical and Cellular IC₅₀ Values of this compound

| Target/Cell Line | Assay Type | IC₅₀ (nM) | Reference |

| VEGFR-1 | Biochemical | 2 | |

| VEGFR-2 | Biochemical | 50 | |

| PDGFRβ | Biochemical | 4 | |

| c-Kit | Biochemical | 15 | |

| VEGFR-2 | Cellular (Porcine Aortic Endothelial Cells) | 5.2 | |

| PDGFRβ | Cellular (Porcine Aortic Endothelial Cells) | 9.9 | |

| c-Kit | Cellular (Porcine Aortic Endothelial Cells) | 11.2 | |

| U-118MG (glioblastoma) | Anchorage-Independent Growth | 50-100 | [1] |

| HT-29 (colon adenocarcinoma) | Anchorage-Independent Growth | >1500 | [1] |

In-Vivo Activity

In-vivo studies using tumor xenograft models have shown that this compound exhibits broad and potent anti-tumor activity, leading to tumor regression, growth arrest, or significant growth delay.[1][4]

Table 3: Summary of In-Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Cell Line | Treatment Outcome | Reference |

| Renal Carcinoma | 786-O | Regression | [1] |

| Acute Myeloid Leukemia | MV4;11 | Regression | [1] |

| Colon Carcinoma | Colo205 | Growth Arrest | [1] |

| Glioma | C6 | Growth Delay | [1] |

| Lung Carcinoma | MV522 | Growth Delay | [1] |

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound has favorable properties for oral administration.

Table 4: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Reference |

| Systemic Clearance | 46 mL/min/kg | [1] |

| Volume of Distribution | 1.5 L/kg | [1] |

| Plasma Half-life (t₁/₂) | 1.8 hours | [1] |

| Oral Bioavailability | ~40% | [1] |

| Plasma Protein Binding (unbound fraction) | 4-6% | [1] |

| Target Plasma Concentration for In-Vivo Inhibition | 100-200 ng/mL | [5][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Biochemical Kinase Assay

This protocol describes a general method for determining the in-vitro inhibitory activity of this compound against a target kinase.

Methodology:

-

Reaction Setup: In a 96-well plate, combine the recombinant kinase, a suitable substrate (e.g., a synthetic peptide), and kinase reaction buffer.

-

Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (DMSO) to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescence-based assay.

-

Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound and determine the IC₅₀ value using a non-linear regression curve fit.

Cellular Receptor Phosphorylation Assay

This protocol outlines a method to assess the ability of this compound to inhibit the phosphorylation of its target receptors in a cellular context.

Methodology:

-

Cell Culture and Starvation: Culture cells expressing the target receptor to near confluency. Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

-

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR, PDGF for PDGFR) for a short period to induce receptor phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target receptor.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for the total receptor as a loading control.

-

-

Data Analysis: Quantify the band intensities and determine the concentration of this compound that inhibits receptor phosphorylation by 50% (IC₅₀).

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to measure the effect of this compound on cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)

This assay assesses the ability of this compound to inhibit the anchorage-independent growth of cancer cells, a hallmark of transformation.

Methodology:

-

Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in culture medium in 6-well plates and allow it to solidify.

-

Cell-Agar Layer: Mix a single-cell suspension of the cancer cells with 0.3-0.4% low-melting-point agar in culture medium containing various concentrations of this compound or a vehicle control.

-

Plating: Overlay the cell-agar mixture onto the base agar layer.

-

Incubation: Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, feeding the colonies with culture medium containing the respective treatments every few days.

-

Colony Staining and Counting: Stain the colonies with a solution of crystal violet and count the number of colonies using a microscope or an automated colony counter.

-

Data Analysis: Determine the concentration of this compound that inhibits colony formation by 50% (IC₅₀).

In-Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in an in-vivo setting.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (formulated in an appropriate vehicle) or the vehicle alone to the respective groups, typically via oral gavage, on a predetermined schedule (e.g., daily or twice daily).

-

Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting for pharmacodynamic markers or histological examination.

-

Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).

Conclusion

This compound is a promising multi-targeted receptor tyrosine kinase inhibitor with potent anti-angiogenic and anti-tumor activities demonstrated in preclinical models. Its ability to inhibit key signaling pathways involved in cancer progression, coupled with its favorable pharmacokinetic profile, makes it a valuable tool for cancer research and a potential candidate for further clinical development. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this compound.

References

SU14813: A Sunitinib Analog with Potent Antiangiogenic and Antitumor Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of SU14813, a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor. As a close structural and functional analog of sunitinib (B231) (Sutent®), SU14813 has demonstrated significant antiangiogenic and antitumor activity, warranting its investigation as a potential therapeutic agent. This document details the mechanism of action, key experimental findings, and methodologies used in the characterization of SU14813.

Introduction

SU14813 is a small molecule inhibitor that targets multiple RTKs involved in tumor growth, angiogenesis, and metastasis.[1] Identified from the same chemical library as sunitinib, SU14813 exhibits a broad-spectrum inhibitory profile against vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (KIT), and fms-like tyrosine kinase 3 (FLT3).[1][2] This multi-targeted approach offers the potential for greater efficacy and the ability to overcome resistance mechanisms compared to single-target agents.[3]

Chemical Structure and Properties:

-

Chemical Name: 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide maleate[3]

-

Molecular Formula: C₂₃H₂₇FN₄O₄ (free base)[3]

-

CAS Number: 627908-92-3

Mechanism of Action and Target Profile

SU14813 exerts its therapeutic effects by inhibiting the kinase activity of several key RTKs. By binding to the ATP-binding site of these receptors, it blocks downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.

Signaling Pathway Inhibition

The primary targets of SU14813 are members of the split-kinase domain family of RTKs.[3] Inhibition of these pathways disrupts critical processes in tumor progression.

Caption: SU14813 inhibits key receptor tyrosine kinases, blocking downstream signaling pathways.

Quantitative Kinase Inhibition

Biochemical assays have quantified the inhibitory activity of SU14813 against its primary targets and other kinases, demonstrating a high degree of selectivity.

| Kinase Target | IC₅₀ (nM) |

| VEGFR-1 (Flt-1) | 2[4][5] |

| VEGFR-2 (KDR) | 50[4][5] |

| PDGFR-β | 4[4][5] |

| KIT | 15[4][5] |

| FLT3 | 2-50 (range)[3] |

| CSF-1R/FMS | 2-50 (range)[3] |

Table 1: Biochemical IC₅₀ Values of SU14813 Against Target RTKs.

Preclinical Efficacy

The antitumor and antiangiogenic properties of SU14813 have been evaluated in a range of in vitro and in vivo models.

In Vitro Cellular Activity

SU14813 has demonstrated potent inhibition of cellular processes critical for tumor growth and survival.

| Cell Line/Assay | Target | Cellular IC₅₀ (nM) |

| NIH 3T3 (transfected) | VEGFR-2 | 5.2[3][4] |

| NIH 3T3 (transfected) | PDGFR-β | 9.9[3][4] |

| Mo7e | KIT | 11.2[3][4] |

| MV4;11 (FLT3-ITD) | FLT3 | <50[3] |

| U-118MG | - | 50-100[4] |

Table 2: Cellular Inhibitory Activity of SU14813.

Furthermore, SU14813 inhibited the proliferation of NIH-3T3 cells overexpressing PDGFR-β, OCI-AML5 human AML cells expressing wild-type FLT3, and MV4;11 human AML cells with constitutively active mutant FLT3-ITD.[3] In contrast, it did not potently inhibit EGF-dependent DNA synthesis in NIH 3T3 cells overexpressing the non-target RTK, EGFR.[3]

In Vivo Antitumor Activity

SU14813 has shown broad and potent antitumor activity in various preclinical xenograft models, leading to tumor regression, growth arrest, or substantially reduced growth.[1][3] The plasma concentration required for in vivo target inhibition was estimated to be between 100 to 200 ng/mL.[1][3]

In a murine Lewis Lung Carcinoma (LLC) model, which is resistant to docetaxel (B913), SU14813 administered as a single agent at doses of 10, 40, 80, and 120 mg/kg twice daily inhibited tumor growth by 25%, 48%, 55%, and 63%, respectively, compared to the control group.[3]

Combination therapy of SU14813 with docetaxel in the docetaxel-resistant murine LLC model resulted in significantly enhanced inhibition of primary tumor growth and improved survival of tumor-bearing mice compared to either agent alone.[1][3]

Experimental Protocols

This section provides an overview of the key methodologies used in the preclinical evaluation of SU14813.

Biochemical Kinase Assays

Caption: Workflow for determining biochemical IC₅₀ values.

The IC₅₀ values for SU14813 against its RTK targets were determined using glutathione (B108866) S-transferase (GST) fusion proteins containing the complete cytoplasmic domains of the respective RTKs.[3] The assays measured the ability of SU14813 to inhibit the phosphorylation of a substrate in the presence of ATP.

Cellular Receptor Phosphorylation Assays

Caption: Protocol for cellular receptor phosphorylation assays.

These assays were conducted to determine the ability of SU14813 to inhibit ligand-dependent and autonomous RTK phosphorylation in a cellular context.[3] Various cell lines, including transfected NIH 3T3 cells and tumor cell lines, were used.[3][4]

In Vivo Antitumor Efficacy Studies

Caption: General workflow for in vivo xenograft studies.

The in vivo efficacy of SU14813 was evaluated in subcutaneous tumor xenograft models.[3] Tumor cells were implanted in mice, and upon tumor establishment, treatment with SU14813 was initiated. Tumor growth and animal survival were monitored to assess the antitumor effects.

Pharmacokinetics

Pharmacokinetic studies of SU14813 were conducted in mice. The compound exhibited moderate systemic clearance (46 mL/min/kg) and a moderate volume of distribution (1.5 L/kg), indicating good tissue distribution.[3] The plasma half-life in mice was relatively short at 1.8 hours, suggesting the need for a twice-daily (BID) dosing regimen in antitumor efficacy studies.[3]

Conclusion

SU14813 is a potent, multi-targeted RTK inhibitor with a pharmacological profile similar to sunitinib. Its ability to inhibit key pathways involved in angiogenesis and tumor cell proliferation has been demonstrated in a comprehensive set of preclinical studies. The broad antitumor activity observed in vivo, both as a monotherapy and in combination with other agents, supported its advancement into Phase I clinical evaluation for the treatment of advanced malignancies.[1] The data presented in this guide underscore the therapeutic potential of SU14813 and provide a solid foundation for further research and development.

References

- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

(Z)-SU14813: A Technical Guide to its Inhibitory Activity on VEGFR, PDGFR, and KIT Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of (Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The document focuses on its half-maximal inhibitory concentration (IC50) values against Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (KIT). Detailed methodologies for the key experiments cited are provided, along with visualizations of the relevant signaling pathways and a general experimental workflow to facilitate a comprehensive understanding of the compound's activity.

Core Data: IC50 Values of this compound

This compound has demonstrated potent inhibitory activity against several key receptor tyrosine kinases implicated in angiogenesis and tumor growth. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of the kinase by 50%, have been determined through both biochemical and cellular assays.

| Target Kinase | Assay Type | IC50 Value (nM) |

| VEGFR1 | Biochemical | 2[1][2][3] |

| VEGFR2 | Biochemical | 50[1][2][3] |

| PDGFRβ | Biochemical | 4[1][2][3] |

| KIT | Biochemical | 15[1][2][3] |

| VEGFR-2 Phosphorylation | Cellular | 5.2[1] |

| PDGFR-β Phosphorylation | Cellular | 9.9[1] |

| KIT Phosphorylation | Cellular | 11.2[1] |

Experimental Protocols

The determination of the IC50 values for this compound involves rigorous biochemical and cellular assays. The following sections detail the synthesized methodologies based on established protocols for characterizing kinase inhibitors.

Biochemical Kinase Assays

Biochemical assays are conducted to measure the direct inhibitory effect of this compound on the enzymatic activity of purified kinase domains.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of isolated VEGFR, PDGFR, and KIT kinase domains.

Methodology:

-

Reagents and Materials:

-

Recombinant human kinase domains (e.g., GST-tagged cytoplasmic domains of VEGFR, PDGFR, KIT).

-

Kinase-specific substrate (e.g., a synthetic peptide).

-

Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or coupled to a detection system.

-

This compound, serially diluted.

-

Kinase reaction buffer.

-

96-well or 384-well assay plates.

-

Detection reagents (e.g., scintillation counter, luminescence plate reader).

-

-

Procedure:

-

The kinase reaction is initiated by adding the recombinant kinase to a reaction buffer containing the specific substrate and ATP.

-

This compound is added to the reaction mixture at a range of concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is then terminated.

-

The amount of phosphorylated substrate is quantified. This can be achieved by measuring the incorporation of the radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate or by using a variety of non-radioactive methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure ATP consumption.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Receptor Phosphorylation Assays

Cellular assays are essential for determining the inhibitory effect of this compound on the kinase activity within a cellular context, accounting for factors such as cell permeability and off-target effects.

Objective: To determine the concentration of this compound required to inhibit 50% of the ligand-stimulated autophosphorylation of VEGFR, PDGFR, and KIT in whole cells.

Methodology:

-

Reagents and Materials:

-

Cell lines engineered to overexpress the target receptors (e.g., NIH 3T3 or porcine aortic endothelial cells).

-

Cell culture medium and supplements.

-

Ligands to stimulate the receptors (e.g., VEGF, PDGF, SCF).

-

This compound, serially diluted.

-

Lysis buffer.

-

Antibodies specific for the phosphorylated and total forms of the target receptors.

-

Enzyme-linked immunosorbent assay (ELISA) plates and reagents.

-

Western blotting apparatus and reagents.

-

-

Procedure:

-

Cells are seeded in multi-well plates and grown to a suitable confluency.

-

The cells are then serum-starved to reduce basal receptor activation.

-

The cells are pre-incubated with various concentrations of this compound.

-

The respective ligand (VEGF, PDGF, or SCF) is added to stimulate receptor autophosphorylation.

-

Following stimulation, the cells are lysed to release the cellular proteins.

-

The level of receptor phosphorylation is quantified. A common method is a sandwich ELISA, where a capture antibody binds the total receptor, and a detection antibody recognizes the phosphorylated form.

-

Alternatively, Western blotting can be used to visualize and quantify the levels of phosphorylated and total receptor.

-

The IC50 value is determined by plotting the percentage of inhibition of receptor phosphorylation against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizing the Core Mechanisms

Signaling Pathways

The following diagrams illustrate the signaling pathways of VEGFR, PDGFR, and KIT, which are the primary targets of this compound.

Caption: Simplified VEGFR Signaling Pathway.

Caption: Simplified PDGFR Signaling Pathway.

Caption: Simplified KIT Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for determining the IC50 value of a kinase inhibitor.

Caption: General Workflow for IC50 Determination.

References

(Z)-SU14813: A Multi-Targeted Tyrosine Kinase Inhibitor for Tumor Angiogenesis

(An In-Depth Technical Guide for Researchers and Drug Development Professionals)

Executive Summary

(Z)-SU14813 is a potent, orally active, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that play critical roles in tumor angiogenesis and growth. Structurally similar to sunitinib, SU14813 effectively targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (KIT), and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] By simultaneously blocking these key signaling pathways, SU14813 exhibits broad-spectrum anti-angiogenic and antitumor activity. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of its targeted signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of Key RTK Signaling Pathways

Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. This process is driven by a complex interplay of growth factors and their corresponding receptors on endothelial and tumor cells. This compound exerts its anti-angiogenic and antitumor effects by inhibiting a specific subset of RTKs known as the "split kinase domain" family.[1]

SU14813 binds to the ATP-binding site of the intracellular kinase domain of VEGFRs, PDGFRs, KIT, and FLT3, preventing their phosphorylation and subsequent activation.[4] This blockade disrupts the downstream signaling cascades responsible for cell proliferation, migration, survival, and differentiation. The simultaneous inhibition of both VEGFR and PDGFR pathways is particularly effective in suppressing tumor neoangiogenesis.[1] While VEGFR signaling primarily promotes the proliferation and survival of endothelial cells, PDGFR-β is crucial for the recruitment and survival of pericytes and smooth muscle cells that support the new vasculature.[1][5]

The primary molecular targets of this compound are summarized below:

-

Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2): Key mediators of angiogenesis, promoting endothelial cell proliferation, survival, and migration.[1][5]

-

Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β): Involved in the recruitment and function of pericytes and stromal cells that support tumor vasculature.[1][5]

-

Stem Cell Factor Receptor (KIT): Implicated in the growth of certain tumor types and in hematopoiesis.[1][2]

-

FMS-like Tyrosine Kinase 3 (FLT3): Often mutated and constitutively active in acute myelogenous leukemia (AML).[1]

Below is a diagram illustrating the primary signaling pathways inhibited by this compound.

Quantitative Efficacy Data

The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Biochemical Kinase Inhibition

| Target Kinase | IC50 (µmol/L) |

| VEGFR-1 | 0.002[1] |

| VEGFR-2 | 0.05[1] |

| PDGFR-β | 0.004[1] |

| KIT | 0.015[1] |

| FLT3 | 0.02 - 0.05 |

| CSF1R/FMS | 0.02 - 0.05 |

Data from biochemical assays.

Table 2: In Vitro Cellular Phosphorylation Inhibition

| Target Receptor | Cell Line | IC50 (nmol/L) |

| VEGFR-2 | Porcine Aorta Endothelial Cells | 5.2[1] |

| PDGFR-β | Porcine Aorta Endothelial Cells | 9.9[1] |

| KIT | Porcine Aorta Endothelial Cells | 11.2[1] |

| FLT3-ITD | MV4;11 Cells | Not specified |

Data from cellular ligand-dependent phosphorylation assays.

Table 3: In Vitro Cellular Proliferation and Survival Assays

| Assay | Cell Line | Stimulant | IC50 |

| Proliferation | NIH-3T3 (PDGFR-β overexpressing) | PDGF | Not specified |

| Proliferation | OC1-AML5 (wild-type FLT3) | FLT3 Ligand | Not specified |

| Proliferation | MV4;11 (FLT3-ITD mutant) | Autonomous | Not specified |

| Survival | Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF | Not specified |

| Survival | Human Umbilical Vein Endothelial Cells (HUVEC) | bFGF | >270-fold less potent than against VEGF[1] |

Table 4: In Vivo Antitumor Efficacy in Xenograft Models

| Tumor Model | Cell Line | Dosing Regimen | Outcome |

| Renal Cell Carcinoma | 786-O | Not specified | Tumor Regression[1] |

| Acute Myelogenous Leukemia | MV4;11 | Not specified | Tumor Regression[1] |

| Colon Carcinoma | Colo205 | Not specified | Growth Arrest[1] |

| Glioma | C6 | Not specified | Growth Delay[1] |

| Lung Carcinoma | MV522 | Not specified | Growth Delay[1] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound.

In Vitro Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of SU14813 on the kinase activity of purified recombinant RTKs.

Protocol:

-

Recombinant kinase domains of target RTKs (VEGFR, PDGFR, KIT, etc.) are produced and purified.

-

The kinase reaction is initiated in a buffer containing the purified kinase, a specific substrate (e.g., a synthetic peptide), and ATP.

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA or radioisotope incorporation.

-

IC50 values are calculated from the dose-response curves.

Cellular Phosphorylation Assays

Objective: To assess the ability of SU14813 to inhibit ligand-induced receptor phosphorylation in a cellular context.

Protocol:

-

Cells engineered to overexpress the target receptor (e.g., NIH 3T3 cells transfected with VEGFR-2 or PDGFR-β) or cells endogenously expressing the receptor (e.g., Mo7e cells for KIT) are used.[1]

-

Cells are serum-starved to reduce basal receptor activation.

-

Cells are pre-incubated with varying concentrations of this compound.

-

The respective ligand (e.g., VEGF, PDGF) is added to stimulate receptor phosphorylation.

-

Cell lysates are prepared, and the level of phosphorylated receptor is determined by Western blotting or ELISA using phospho-specific antibodies.

-

IC50 values are determined by analyzing the inhibition of phosphorylation at different drug concentrations.

Endothelial Cell Survival Assay

Objective: To evaluate the effect of SU14813 on the survival of endothelial cells stimulated by pro-angiogenic growth factors.

Protocol:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.[1]

-

Cells are serum-starved overnight.[1]

-

Cells are treated with a range of concentrations of this compound.[1]

-

Cells are then incubated with a pro-angiogenic growth factor such as VEGF or a non-target growth factor like basic fibroblast growth factor (bFGF).[1]

-

After a set incubation period (e.g., 3 days), cell viability is assessed using a colorimetric assay such as the MTT assay.[1]

-

The IC50 values are calculated from the dose-response curves to determine the concentration of SU14813 required to inhibit 50% of the growth factor-stimulated cell survival.[1]

In Vivo Antitumor Efficacy in Xenograft Models

Objective: To evaluate the antitumor activity of SU14813 in a living organism.

Protocol:

-

Tumor Implantation: Human or rat tumor cells are harvested during their exponential growth phase and implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice or nonobese diabetic/severe combined immunodeficient mice).[1] In some models, Matrigel may be co-injected to aid initial tumor formation.[1]

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Treatment with this compound or a vehicle control is then initiated.[1]

-

Drug Administration: SU14813 is typically administered orally (p.o.) on a specified schedule (e.g., twice daily, BID).[1]

-

Monitoring and Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and overall health are also monitored. The primary endpoint is typically tumor growth inhibition.[1]

-

Pharmacodynamic Studies: In some studies, tumors are harvested at specific time points after drug administration to assess the in vivo inhibition of target receptor phosphorylation.[1] Plasma samples may also be collected to determine drug concentrations.[1]

Conclusions and Future Directions

This compound is a potent multi-targeted receptor tyrosine kinase inhibitor with significant anti-angiogenic and antitumor properties.[2] Its ability to simultaneously inhibit VEGFR, PDGFR, KIT, and FLT3 signaling pathways makes it an attractive candidate for cancer therapy, particularly for tumors driven by these pathways. The preclinical data demonstrate robust activity in both in vitro and in vivo models, leading to tumor regression, growth arrest, or delayed growth in various cancer types.[1]

Further research and clinical evaluation are warranted to fully elucidate the therapeutic potential of this compound. Future studies could focus on:

-

Phase I clinical trials to determine the safety, tolerability, and pharmacokinetic profile in cancer patients.[2]

-

Combination therapies, as preclinical studies have shown enhanced efficacy when combined with cytotoxic agents like docetaxel.[1][2]

-

Identification of predictive biomarkers to select patient populations most likely to respond to SU14813 treatment.

-

Investigation of resistance mechanisms to guide the development of next-generation inhibitors or combination strategies.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the continued investigation of this compound as a promising anti-cancer agent.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]

- 4. Facebook [cancer.gov]

- 5. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

Preclinical Profile of SU14813: A Multi-Targeted Receptor Tyrosine Kinase Inhibitor with Potent Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant antiangiogenic and antitumor properties demonstrated in preclinical studies.[1] This small molecule inhibitor targets several key RTKs implicated in tumor growth, angiogenesis, and metastasis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1] This technical guide provides a comprehensive overview of the preclinical data for SU14813, including its in vitro and in vivo antitumor activity, pharmacokinetic profile, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction

The simultaneous inhibition of multiple signaling pathways is a promising strategy in cancer therapy to overcome the complexity and redundancy of tumor signaling networks.[1] Receptor tyrosine kinases are crucial mediators of these pathways, and their aberrant activation is a common driver of tumorigenesis. SU14813 was identified from the same chemical library as sunitinib (B231) and exhibits a broad spectrum of RTK inhibitory activity.[1] Its ability to concurrently target VEGFRs, PDGFRs, KIT, and FLT3 makes it an attractive candidate for the treatment of a wide range of solid and hematological malignancies.[1][2] Preclinical investigations have shown that SU14813 effectively inhibits ligand-dependent and -independent proliferation, migration, and survival of endothelial and tumor cells.[1] In vivo, SU14813 has demonstrated broad and potent antitumor efficacy, leading to tumor regression, growth arrest, or substantial growth reduction in various xenograft models.[1]

Mechanism of Action

SU14813 exerts its antitumor effects by binding to the ATP-binding site of multiple RTKs, thereby inhibiting their phosphorylation and downstream signaling. The primary targets of SU14813 are key drivers of angiogenesis (VEGFRs and PDGFRs) and tumor cell proliferation and survival (PDGFRs, KIT, and FLT3).[1]

Data Presentation

In Vitro Activity

The in vitro inhibitory activity of SU14813 was evaluated in biochemical and cellular assays.

Table 1: Biochemical IC50 Values for SU14813 Against Target RTKs

| Kinase Target | IC50 (nM) |

| VEGFR-1 | 2[3] |

| VEGFR-2 | 50[3] |

| PDGFR-β | 4[3] |

| KIT | 15[3] |

| FLT3 | Not explicitly quantified in the search results |

| CSF1R/FMS | Not explicitly quantified in the search results |

Table 2: Cellular IC50 Values for SU14813

| Cell Line/Target | Assay | IC50 (nM) |

| Porcine Aortic Endothelial Cells - VEGFR-2 | Phosphorylation | 5.2[3] |

| Porcine Aortic Endothelial Cells - PDGFR-β | Phosphorylation | 9.9[3] |

| Porcine Aortic Endothelial Cells - KIT | Phosphorylation | 11.2[3] |

| HUVECs | VEGF-induced Survival | 6.8[4] |

| U-118MG (glioblastoma) | Growth Inhibition | 50-100 |

In Vivo Antitumor Activity

SU14813 has demonstrated significant dose-dependent antitumor activity in various subcutaneous xenograft models.

Table 3: In Vivo Efficacy of SU14813 in Subcutaneous Xenograft Models

| Tumor Model | Dose (mg/kg, p.o., BID) | Outcome |

| 786-O (Renal) | 80 | Tumor Regression[5] |

| MV4;11 (AML) | 40 | Tumor Regression[5] |

| Colo205 (Colon) | 80 | Growth Arrest[5] |

| C6 (Glioma) | 80 | Growth Delay[5] |

| MV522 (Lung) | 80 | Growth Delay[5] |

Pharmacokinetics

Pharmacokinetic studies in mice revealed that SU14813 has moderate systemic clearance and good tissue distribution.[5] The plasma half-life in mice is relatively short, suggesting a twice-daily (BID) dosing regimen for sustained therapeutic concentrations.[5] The plasma concentration required for in vivo target inhibition was estimated to be 100 to 200 ng/mL.[1]

Table 4: Pharmacokinetic Parameters of SU14813 in Mice

| Parameter | Value |

| Systemic Clearance | 46 mL/min/kg[5] |

| Volume of Distribution | 1.5 L/kg[5] |

| Plasma Half-life (t1/2) | 1.8 hours[5] |

| Oral Bioavailability | ~40%[5] |

Experimental Protocols

Biochemical Kinase Assays

The half-maximal inhibitory concentration (IC50) values of SU14813 against various RTKs were determined using biochemical assays with glutathione (B108866) S-transferase fusion proteins containing the cytoplasmic domains of the respective kinases.[5]

-

Protocol: While specific buffer compositions were not detailed in the provided search results, a general protocol for in vitro kinase assays is as follows:

-

Recombinant kinase domains are incubated with a specific peptide substrate and γ-³²P-ATP in a suitable kinase reaction buffer.

-

The reaction is initiated by the addition of ATP and allowed to proceed at room temperature for a specified time.

-

The reaction is stopped, and the phosphorylated substrate is separated from the free γ-³²P-ATP.

-

The amount of incorporated radioactivity is quantified to determine kinase activity.

-

Assays are performed with a range of SU14813 concentrations to determine the IC50 value.

-

Cellular Receptor Phosphorylation Assays

The ability of SU14813 to inhibit ligand-induced and autonomous RTK phosphorylation in a cellular context was assessed using ELISA-based assays.[5]

-

Cell Lines: Porcine aortic endothelial cells overexpressing human VEGFR-2, PDGFR-β, and KIT, and NIH 3T3 cells overexpressing murine VEGFR-2 and PDGFR-α were utilized.[5]

-

Protocol:

-

Cells are seeded in 96-well plates and serum-starved overnight.

-

Cells are pre-incubated with various concentrations of SU14813.

-

Ligand (e.g., VEGF, PDGF) is added to stimulate receptor phosphorylation.

-

Cells are lysed, and the lysates are transferred to ELISA plates coated with a capture antibody specific for the target receptor.

-

Phosphorylated receptors are detected using an anti-phosphotyrosine antibody conjugated to a detection enzyme.

-

The signal is developed and measured, and IC50 values are calculated.

-

Cell Proliferation and Survival Assays

The effect of SU14813 on the proliferation and survival of various cell lines was determined using an MTT assay.[6]

-

Cell Lines: Human umbilical vein endothelial cells (HUVECs) and various tumor cell lines were used.[5]

-

Protocol (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to attach overnight.[6]

-

The medium is replaced with fresh medium containing various concentrations of SU14813.[6]

-

For survival assays, cells are often serum-starved before the addition of the compound and a growth factor (e.g., 20 ng/mL VEGF).[5]

-

After a 3-day incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[5][6]

-

Living cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[6]

-

The absorbance is measured at 570 nm, which is proportional to the number of viable cells.[6]

-

In Vivo Xenograft Studies

The antitumor efficacy of SU14813 was evaluated in subcutaneous xenograft models using immunocompromised mice.

-

Animal Models: Athymic or nonobese diabetic/severe combined immunodeficient (NOD/SCID) mice were used.[5]

-

Tumor Cell Implantation:

-

Tumor cells (2 x 10⁶ to 6 x 10⁶) are harvested during exponential growth and washed with sterile phosphate-buffered saline.[5]

-

For some models, cells are mixed with 50% Basement Matrigel Matrix to aid initial tumor formation.[5]

-

The cell suspension is implanted subcutaneously into the hind flank of the mice.[5]

-

-

Drug Formulation and Administration:

-

SU14813 is formulated as a carboxymethyl cellulose–based suspension for oral administration.[5] Another potential formulation for oral gavage involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

The formulation is administered via gavage at the indicated doses and schedules, typically twice daily (BID).[5]

-

-

Efficacy Assessment:

-

Tumor growth is monitored by measuring tumor volume twice weekly.[5]

-

Studies are typically terminated when tumors in the vehicle-treated group reach a predetermined size (e.g., 1,500 mm³).[5]

-

Antitumor efficacy is evaluated by calculating the percentage of tumor growth inhibition and, where applicable, tumor regression.[5]

-

Combination Therapy

Preclinical studies have also explored the potential of SU14813 in combination with standard chemotherapeutic agents. In a docetaxel-resistant murine Lewis Lung Carcinoma (LLC) model, the combination of SU14813 (administered orally at 10, 40, 80, or 120 mg/kg BID) and docetaxel (B913) (administered intravenously at 40 mg/kg thrice weekly) resulted in significantly enhanced inhibition of primary tumor growth and improved survival compared to either agent alone.[5]

Conclusion

The preclinical data for SU14813 strongly support its profile as a potent, multi-targeted RTK inhibitor with significant antiangiogenic and antitumor activity across a range of cancer models. Its ability to inhibit key pathways involved in tumor progression and angiogenesis, combined with its oral bioavailability and favorable pharmacokinetic profile in preclinical species, provided a strong rationale for its clinical development. This comprehensive guide summarizes the key preclinical findings and methodologies, offering a valuable resource for the oncology research and drug development community.

References

- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SU 14813 - Biochemicals - CAT N°: 31514 [bertin-bioreagent.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. bds.berkeley.edu [bds.berkeley.edu]

(Z)-SU14813: A Technical Guide for Researchers

(Z)-SU14813 , also known as SU14813, is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. This technical guide provides a comprehensive overview of its synonyms, mechanism of action, key experimental data, and relevant protocols for researchers, scientists, and drug development professionals.

Synonyms and Alternative Names

This compound is known by several identifiers, crucial for comprehensive literature and database searches.

| Type | Name/Identifier |

| Systematic Name | (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-N-(2-hydroxy-3-morpholinopropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide |

| Common Name | SU14813 |

| Alternative Names | SU-14813, SU 014813 |

| CAS Number | 627908-92-3 |

Mechanism of Action

This compound exerts its biological effects by inhibiting the phosphorylation of several key receptor tyrosine kinases involved in angiogenesis, tumor growth, and metastasis.[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Fms-like tyrosine kinase 3 (FLT3).[1] By binding to the ATP-binding site of these kinases, this compound blocks downstream signaling pathways, leading to the inhibition of cell proliferation, migration, and survival of endothelial and tumor cells.[1]

Targeted Signaling Pathways

The inhibition of multiple RTKs by this compound disrupts several critical signaling cascades within cancer cells and the tumor microenvironment. The primary pathways affected are the RAS/MEK/ERK pathway, which is crucial for cell proliferation, and the PI3K/Akt/mTOR pathway, a key regulator of cell survival and growth.

Quantitative Data

Biochemical Kinase Inhibition

This compound demonstrates potent inhibitory activity against a range of purified kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Kinase Target | IC₅₀ (nM) |

| VEGFR1 | 2 |

| VEGFR2 | 50 |

| PDGFRβ | 4 |

| c-Kit | 15 |

| FLT3 | 15 |

| CSF1R | 20 |

| FGFR-1 | 3500 |

| EGFR | >20000 |

| Src | 2500 |

| cMet | 9000 |

Data compiled from MedchemExpress and Patyna S, et al. Mol Cancer Ther. 2006.[2]

Cellular Activity

The inhibitory effects of this compound on receptor phosphorylation and cell proliferation in various cell-based assays are detailed below.

| Cell Line | Assay Type | IC₅₀ (nM) |

| PAE/VEGFR2 | VEGFR2 Phosphorylation | 5.2 |

| PAE/PDGFRβ | PDGFRβ Phosphorylation | 9.9 |

| PAE/c-Kit | c-Kit Phosphorylation | 11.2 |

| NIH-3T3/PDGFRβ | PDGF-dependent Proliferation | 20 |

| MV4;11 (FLT3-ITD) | Autonomous Proliferation | 50 |

| U-118MG | Cell Growth | 50-100 |

PAE: Porcine Aortic Endothelial cells. Data from MedchemExpress.[2]

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general method for determining the in vitro kinase inhibitory activity of this compound.

Methodology:

-

Buffer Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

-

Compound Dilution: Serially dilute this compound in DMSO to achieve a range of desired concentrations.

-

Enzyme and Substrate Preparation: Prepare a solution containing the purified recombinant kinase and its specific substrate (e.g., a biotinylated peptide).

-

Incubation: In a 96-well plate, incubate the kinase and substrate with the various concentrations of this compound for a pre-determined time (e.g., 10-20 minutes) at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP.

-

Reaction Incubation: Incubate the plate at 30°C for a specified duration (e.g., 30-60 minutes).

-